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N-(1,3-benzodioxol-5-
Compound Name:
ylmethyl)propan-2-amine

CAS No.: 68291-92-9

Cat. No.: B1267102

Get Quote

N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine, or 3,4-Methylenedioxy-N-
isopropylamphetamine (MDIP), represents a structural analog within the vast class of
phenethylamine compounds. While its parent compounds, MDMA and MDA, have been the
subject of extensive research, MDIP itself remains largely uncharacterized in peer-reviewed
literature. This guide, therefore, adopts a predictive and methodological framework. It
synthesizes established principles of monoaminergic pharmacology and structure-activity
relationships (SAR) to construct a hypothesized mechanism of action for MDIP. More
importantly, it provides the detailed experimental protocols required to rigorously test this
hypothesis, empowering researchers to elucidate the neurochemical profile of this and other
novel psychoactive molecules.

Our approach is grounded in the understanding that the addition of an N-isopropy! group in
place of MDMA's N-methyl group is a critical molecular change. This substitution is predicted to
alter the compound's affinity and efficacy at key neural targets, primarily the monoamine
transporters. This document serves as both a theoretical framework and a practical manual for
investigation.
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Part 1: Hypothesized Pharmacodynamics - A
Tripartite Interaction Model

The mechanism of action for amphetamine-class compounds is not one of simple receptor
agonism but a complex, multi-step process involving the subversion of the neuron's natural
neurotransmitter trafficking machinery. We hypothesize that MDIP's action is centered on a
tripartite interaction with the presynaptic monoamine transporters, the vesicular storage
system, and postsynaptic receptors.

Primary Target: The Monoamine Transporters (SERT,
DAT, NET)

The principal targets for MDIP are presumed to be the transporters responsible for the reuptake
of serotonin (SERT), dopamine (DAT), and norepinephrine (NET). Unlike simple reuptake
inhibitors (like cocaine or SSRIs), MDIP is hypothesized to act as a substrate, meaning the
transporter binds to it and translocates it into the presynaptic terminal. This initiates a cascade
of events:

o Competitive Inhibition: MDIP competes with endogenous monoamines (serotonin, dopamine,
norepinephrine) for binding to their respective transporters, thus blocking their reuptake from
the synaptic cleft.

o Transporter-Mediated Efflux: Upon being transported intracellularly, MDIP induces a
conformational change in the transporter, causing it to reverse its direction of flow. This
process, known as efflux, actively pumps monoamines out of the neuron and into the
synapse, independent of normal, vesicle-mediated release. This is the primary mechanism
for the massive increase in synaptic monoamine levels.

Structure-Activity Relationship Insight: The N-isopropyl group is bulkier than the N-methyl
group of MDMA.. In amphetamine analogs, increasing the size of the N-alkyl substituent often
decreases potency at SERT while having a lesser impact on DAT and NET. Therefore, it is
plausible that MDIP will exhibit a reduced potency for inducing serotonin release compared to
MDMA, potentially shifting its profile to be more dopaminergic/noradrenergic.
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Secondary Target: Vesicular Monoamine Transporter 2
(VMAT2)

Once inside the presynaptic neuron, MDIP is expected to interact with VMAT2, the protein that
pumps cytosolic monoamines into synaptic vesicles for storage. As a weak base, MDIP can
disrupt the proton gradient necessary for VMAT2 function, effectively collapsing the storage
mechanism. This has two critical consequences:

« |t prevents the sequestration of newly synthesized monoamines.
e It causes stored monoamines to leak from the vesicles into the cytoplasm.

This elevation of cytosolic monoamine concentration creates a larger pool of neurotransmitters
available for the reversed transport (efflux) mediated by SERT, DAT, and NET.

Tertiary Action: Direct Receptor Interactions

Many MDMA-like compounds exhibit direct, albeit typically weaker, agonist activity at certain
postsynaptic receptors. It is reasonable to hypothesize that MDIP may also bind to and activate
serotonin receptors, particularly the 5-HT2A and 5-HT2B subtypes. This direct agonism could
contribute to the compound's overall pharmacological and behavioral effects, potentially
influencing psychedelic-like or cardiovascular outcomes.

Visualizing the Hypothesized Mechanism

The following diagram illustrates the proposed sequence of events at a monoaminergic
synapse following the introduction of MDIP.
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Caption: Hypothesized mechanism of MDIP at the monoaminergic synapse.

Part 2: Experimental Validation Protocols

The following protocols provide a systematic framework for characterizing the
pharmacodynamic profile of MDIP.

In Vitro Characterization: Transporter and Receptor
Affinity

Objective: To determine the binding affinity (Ki) of MDIP at human monoamine transporters
(hSERT, hDAT, hNET) and key serotonin receptors.
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Methodology: Radioligand Binding Assays

¢ Preparation of Membranes: Utilize cell lines (e.g., HEK293) stably expressing the human
transporter or receptor of interest. Culture cells to high density, harvest, and homogenize in a
suitable buffer (e.g., Tris-HCI) to create cell membrane preparations. Quantify total protein
content via a Bradford or BCA assay.

o Competitive Binding Reaction:

o In a 96-well plate, combine a fixed concentration of a specific radioligand (e.g.,
[3H]citalopram for hSERT, [BH]WIN 35,428 for hDAT, [3H]nisoxetine for hNET) with the cell
membrane preparation.

o Add increasing concentrations of the unlabeled competitor drug (MDIP), typically spanning
a 10711 M to 10—> M range.

o For non-specific binding determination, a parallel set of wells should contain a high
concentration of a known, potent ligand (e.g., citalopram for SERT).

 Incubation & Termination: Incubate the plates at a specified temperature (e.g., room
temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes). Terminate
the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates
the bound radioligand from the unbound.

e Quantification: Wash the filters to remove non-specific binding. Place filters in scintillation
vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid
scintillation counter.

o Data Analysis: Plot the percentage of specific binding against the log concentration of MDIP.
Use non-linear regression analysis (e.g., using Prism software) to fit a sigmoidal dose-
response curve and calculate the ICso value. Convert the I1Cso to the inhibition constant (Ki)
using the Cheng-Prusoff equation: Ki = ICso / (1 + [L]/Kd), where [L] is the concentration of
the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays: Neurotransmitter Efflux
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Objective: To measure the potency (ECso) and efficacy (Emax) of MDIP in inducing monoamine
release from presynaptic nerve terminals.

Methodology: Synaptosome Release Assay

e Synaptosome Preparation: Isolate synaptosomes (resealed presynaptic nerve terminals)
from specific brain regions of rodents (e.g., striatum for dopamine, hippocampus for
serotonin). This is achieved through differential centrifugation of brain homogenates.

o Radiolabel Loading: Incubate the synaptosomes with a low concentration of a radiolabeled
monoamine (e.g., [3H]5-HT or [BH]DA). The monoamines will be taken up into the
synaptosomes via their respective transporters.

e Initiation of Release: After a wash step to remove extracellular radiolabel, superfuse the
synaptosomes with a buffer. After establishing a stable baseline of spontaneous efflux,
switch to a buffer containing a specific concentration of MDIP.

o Fraction Collection & Analysis: Collect the superfusate in timed fractions. At the end of the
experiment, lyse the synaptosomes to release the remaining intracellular radiolabel. Quantify
the radioactivity in each fraction and the lysate using a scintillation counter.

» Data Analysis: Express the release in each fraction as a percentage of the total radioactivity
present at the beginning of that fraction. Construct dose-response curves by plotting the
peak release effect against MDIP concentration to determine the ECso and Emax values.
Compare these values to those of a known releaser like MDMA or d-amphetamine.

Visualizing the Experimental Workflow

The diagram below outlines the sequential logic of the in vitro characterization process.
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Disclaimer & Data

The information pro

validity:

vided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols,

we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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